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Abstract

Triamantane (CisHz4), a member of the diamondoid series, possesses a rigid, cage-like
hydrocarbon structure that imparts unique physicochemical properties, including high thermal
stability. These characteristics make it a molecule of significant interest in nanotechnology,
materials science, and as a scaffold in drug development. A thorough understanding of the
thermodynamic properties of triamantane in its crystalline state is crucial for its application and
for the prediction of its behavior under various conditions. This technical guide provides a
summary of the known thermodynamic data for triamantane crystals, outlines the experimental
methodologies for their determination, and presents a generalized workflow for such
characterization. Due to the limited availability of comprehensive experimental data for
triamantane, this guide also includes comparative data for the lower diamondoids,
adamantane and diamantane, to provide a broader context.

Introduction to Triamantane

Triamantane is a higher diamondoid molecule composed of three fused adamantane cages.

Its carbon framework is a small, hydrogen-terminated fragment of the diamond lattice, resulting
in a highly stable and strain-free structure.[1] This inherent stability leads to a high melting point
compared to other hydrocarbons of similar molecular weight. The estimated melting point for
triamantane is 221.5 °C.[1] Like other diamondoids, triamantane can exist in different
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crystalline phases, and understanding the transitions between these phases is key to its
application.

Quantitative Thermodynamic Data

The available quantitative thermodynamic data for triamantane crystals is sparse compared to
that of adamantane and diamantane. A known solid-solid phase transition has been reported,
the details of which are provided in the table below. For comparative purposes, data for
adamantane and diamantane are also included.

Table 1: Thermodynamic Properties of Triamantane and Other Lower Diamondoids

Property Triamantane Adamantane Diamantane
Formula CisHa24 CioH1e C14aH20

Molar Mass (. g/mol ) 240.38 136.23 188.32
Melting Point (°C) 221.5 (est.)[1] ~270 (sublimes)[1] ~236.5[1]

Solid-Solid Phase

Transition

Transition
293.65[1] 208.6[2]

Temperature (K)

Enthalpy of Transition 3.38 (Tetragonal -
1.06 (Phase Il - D[1] )

(AHtrs) (kJ/mol) Cubic)[2]

Entropy of Transition 16.2 (Tetragonal -
3.77 (Phase Il - I)[1] )

(AStrs) (J/mol-K) Cubic)[2]

Enthalpy of

Sublimation (AHsub) Not available 58.3 (at 308 K) 95.94[3]

(kJ/mol)

Note: The entropy of transition for triamantane is reported as 3.77 kJ/mol in the source, which
is dimensionally inconsistent and likely a typographical error. It is presented here as J/mol-K for
consistency with standard units for entropy of transition.
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Experimental Protocols

Detailed experimental protocols for the thermodynamic characterization of triamantane are not
readily available in the literature. However, the methodologies employed for analogous
compounds like adamantane and its derivatives are well-established. These standard
techniques would be directly applicable to the study of triamantane crystals.

Adiabatic Calorimetry

Adiabatic calorimetry is a highly precise method for determining the heat capacity (Cp) of a
substance as a function of temperature. It can also be used to measure the enthalpy and
entropy of phase transitions.

e Principle: A sample is placed in a calorimeter that is thermally isolated from its surroundings.
A known amount of electrical energy is supplied to the sample, and the resulting temperature
increase is measured.

o Methodology:

o A precisely weighed sample of crystalline triamantane is sealed in a sample container
within the adiabatic calorimeter.

o The calorimeter is cooled to the starting temperature (e.g., near liquid helium
temperature).

o A series of measurements are taken by introducing a known quantity of electrical energy
to the sample and measuring the resulting temperature rise once thermal equilibrium is
reached.

o The heat capacity is calculated at each temperature point.

o In the region of a phase transition, the energy is supplied until the transition is complete,
allowing for the determination of the enthalpy of transition. The entropy of transition is then
calculated from the enthalpy and the transition temperature.

Differential Scanning Calorimetry (DSC)
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DSC is a widely used thermal analysis technique to study phase transitions and measure heat
capacity.

e Principle: The difference in the amount of heat required to increase the temperature of a
sample and a reference is measured as a function of temperature.

o Methodology:

o Asmall, accurately weighed sample of triamantane is placed in a sample pan, and an
empty pan is used as a reference.

o The sample and reference are heated or cooled at a constant rate.
o The differential heat flow to the sample and reference is monitored.

o An endothermic or exothermic peak in the DSC curve indicates a phase transition. The
area under the peak is proportional to the enthalpy of the transition.[4]

Combustion Calorimetry

This technique is used to determine the enthalpy of formation of a compound.

e Principle: A sample is completely combusted in a high-pressure oxygen environment within a
sealed container (a "bomb"). The heat released by the combustion reaction is measured.

o Methodology:
o A pellet of known mass of triamantane is placed in the bomb calorimeter.

o The bomb is sealed, filled with high-pressure oxygen, and placed in a container of a
known volume of water.

o The sample is ignited, and the temperature change of the water is measured.

o From the heat of combustion, the standard enthalpy of formation can be calculated using
Hess's law.

Knudsen Effusion and Torsion-Effusion Methods
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These methods are used to measure the vapor pressure of a solid as a function of
temperature, from which the enthalpy of sublimation can be derived using the Clausius-
Clapeyron equation.

o Principle: The rate of effusion of a vapor through a small orifice in a temperature-controlled
cell is measured.

o Methodology:

o A sample of triamantane is placed in a Knudsen cell, which is an isothermal container
with a small hole.

[e]

The cell is heated to a specific temperature in a high vacuum.

o

The rate of mass loss due to the effusion of the vapor is measured.

[¢]

The vapor pressure is calculated from the effusion rate.

[¢]

This is repeated at various temperatures to determine the enthalpy of sublimation.

Visualized Experimental Workflow

The following diagram illustrates a general workflow for the comprehensive thermodynamic
characterization of a crystalline molecular solid like triamantane, based on the experimental
protocols described above.

© 2025 BenchChem. All rights reserved. 5/7 Tech Support


https://www.benchchem.com/product/b083405?utm_src=pdf-body
https://www.benchchem.com/product/b083405?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b083405?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

Sample Preparation

Crystalline Triamantane Sample

v Thermal Analysis v F% 'rmation Energy Vapor Pressure & Sublimation

Differential Scanning
Calorimetry (DSC)

Adiabatic Calorimetry Combustion Calorimetry Knudsen Effusion

Data Analysis & Property Determination

Phase Transition
(Ttrs, AHtrs, AStrs)

Enthalpy of Formation

Heat Capacity (Cp(T)) Enthalpy of Sublimation

(AfH°)

(AsubH°)

Standard Thermodynamic
Functions (S°, G°)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Thermodynamic Properties of Triamantane Crystals: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b083405#thermodynamic-properties-of-triamantane-
crystals]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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